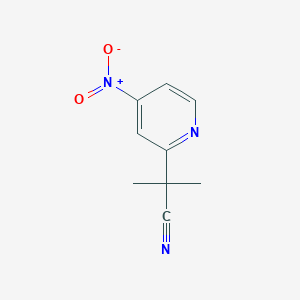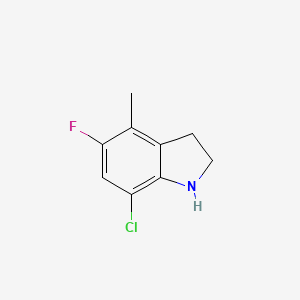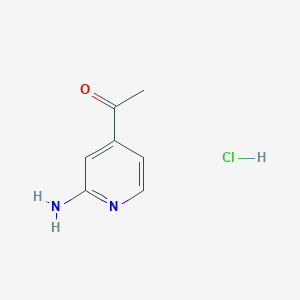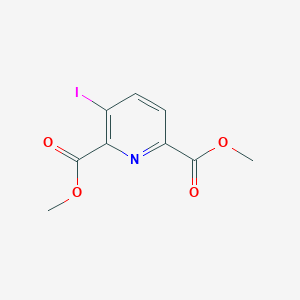
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is an organic compound with the molecular formula C9H9N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a nitrile group at the 2-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile typically involves the nitration of 2-methylpyridine followed by the introduction of the nitrile group. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 4-position. The resulting 2-methyl-4-nitropyridine is then reacted with a suitable nitrile source, such as cyanogen bromide, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-Methyl-2-(4-aminopyridin-2-yl)propanenitrile.
Reduction: 2-Methyl-2-(4-nitropyridin-2-yl)propanoic acid.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(5-nitropyridin-2-yl)propanenitrile
- 2-Methyl-2-(3-nitropyridin-2-yl)propanenitrile
- 2-Methyl-2-(4-aminopyridin-2-yl)propanenitrile
Uniqueness
2-Methyl-2-(4-nitropyridin-2-yl)propanenitrile is unique due to the specific positioning of the nitro and nitrile groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows it to participate in specific reactions and interactions that are not possible with other isomers.
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-methyl-2-(4-nitropyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C9H9N3O2/c1-9(2,6-10)8-5-7(12(13)14)3-4-11-8/h3-5H,1-2H3 |
InChI 键 |
PPDNESTYPJCNPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=NC=CC(=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]propanamide](/img/structure/B15243033.png)

![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)


![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)

![1-[(1-Ethyl-1H-imidazol-2-YL)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15243082.png)

![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
